molecular formula C18H18N6O7 B10961242 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10961242
M. Wt: 430.4 g/mol
InChI Key: QZYGJPXFUUIJFW-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including nitro, methoxy, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The oxazole ring is then synthesized separately and coupled with the pyrazole derivative. The final step involves the formation of the carboxamide linkage.

  • Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

      Starting materials: Acetylacetone and hydrazine hydrate.

      Reaction conditions: Reflux in ethanol, followed by nitration using nitric acid.

  • Synthesis of 4-methoxy-2-nitroaniline

      Starting materials: Anisole and nitric acid.

      Reaction conditions: Nitration at low temperatures.

  • Formation of the oxazole ring

      Starting materials: 2-bromo-4-methyl-1,3-oxazole.

      Reaction conditions: Coupling with the pyrazole derivative using a palladium-catalyzed cross-coupling reaction.

  • Formation of the final compound

      Starting materials: The synthesized pyrazole and oxazole derivatives.

      Reaction conditions: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of nitro and methoxy groups can influence biological activity, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The nitro and carboxamide groups are common in pharmacophores, suggesting possible applications in developing new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its structural complexity allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors. The nitro group could undergo bioreduction to form reactive intermediates, while the carboxamide group might facilitate binding to protein targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the oxazole and carboxamide functionalities.

    4-methoxy-2-nitroaniline: Contains the nitro and methoxy groups but lacks the pyrazole and oxazole rings.

    5-methyl-1,2-oxazole-3-carboxamide: Contains the oxazole and carboxamide groups but lacks the pyrazole and nitro functionalities.

Uniqueness

The uniqueness of 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide lies in its combination of multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C18H18N6O7

Molecular Weight

430.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H18N6O7/c1-9-17(24(28)29)10(2)22(20-9)8-13-11(3)31-21-16(13)18(25)19-14-6-5-12(30-4)7-15(14)23(26)27/h5-7H,8H2,1-4H3,(H,19,25)

InChI Key

QZYGJPXFUUIJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C)C)[N+](=O)[O-]

Origin of Product

United States

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